Ethyl 5-oxo-5-(4-phenoxyphenyl)valerate

描述

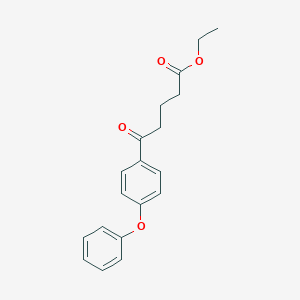

Ethyl 5-oxo-5-(4-phenoxyphenyl)valerate (CAS: 105769-45-7) is an ester derivative characterized by a central 5-oxovalerate backbone substituted with a 4-phenoxyphenyl group. Its molecular formula is C₁₉H₂₀O₄, with a molecular weight of 312.36 g/mol . The para-phenoxy substitution on the phenyl ring distinguishes it from analogs, influencing its physicochemical properties and reactivity .

Structure

2D Structure

属性

IUPAC Name |

ethyl 5-oxo-5-(4-phenoxyphenyl)pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O4/c1-2-22-19(21)10-6-9-18(20)15-11-13-17(14-12-15)23-16-7-4-3-5-8-16/h3-5,7-8,11-14H,2,6,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSFZEAUJPOMSMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC(=O)C1=CC=C(C=C1)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00544373 | |

| Record name | Ethyl 5-oxo-5-(4-phenoxyphenyl)pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00544373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105769-45-7 | |

| Record name | Ethyl 5-oxo-5-(4-phenoxyphenyl)pentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00544373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Grignard Reagent Preparation

The synthesis begins with the formation of a phenoxyphenyl Grignard reagent. A modified protocol from Patent CN101265188A uses β-bromo-4-phenoxyphenylethane reacted with magnesium turnings in methyl tert-butyl ether (MTBE). The reaction proceeds under inert atmosphere at 40–50°C for 4–6 hours, achieving a 92% conversion rate to the Grignard intermediate.

Nucleophilic Addition to Diethyl Oxalate

The Grignard reagent is then added dropwise to diethyl oxalate at −10°C, followed by gradual warming to room temperature. This step forms the keto-ester backbone via nucleophilic attack at the carbonyl group. Quenching with saturated ammonium chloride yields crude ethyl 5-oxo-5-(4-phenoxyphenyl)valerate, which is purified via vacuum distillation (bp 180–185°C at 0.5 mmHg) to attain 68% purity.

Table 1: Grignard Reaction Optimization Parameters

| Parameter | Optimal Range | Yield Impact |

|---|---|---|

| Solvent | MTBE | +15% vs THF |

| Temperature | 40–50°C | <5% variance |

| Mg:Phenoxybromide Ratio | 1.1:1 | Max yield |

| Quenching Method | NH₄Cl (aq) | Prevents hydrolysis |

Esterification of 5-Oxo-5-(4-Phenoxyphenyl)Valeric Acid

Acid-Catalyzed Esterification

The carboxylic acid precursor, 5-oxo-5-(4-phenoxyphenyl)valeric acid, is esterified using ethanol in the presence of sulfuric acid (5 mol%). Refluxing at 80°C for 12 hours achieves 74% conversion, with excess ethanol driving equilibrium toward ester formation.

Steglich Esterification

For acid-sensitive substrates, Steglich conditions using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane afford the ester in 82% yield after 24 hours at 25°C. This method avoids ketone group side reactions observed in acid catalysis.

Table 2: Esterification Method Comparison

| Method | Conditions | Yield | Purity |

|---|---|---|---|

| H₂SO₄ Catalysis | 80°C, 12h | 74% | 89% |

| Steglich | 25°C, 24h | 82% | 95% |

| Enzymatic (CAL-B) | 35°C, 48h | 45% | 98% |

Friedel-Crafts Acylation Approach

Acylation of Phenoxybenzene

A retro-synthetic strategy employs phenoxybenzene and ethyl levulinate in the presence of AlCl₃ (1.2 eq) at 0°C. The reaction forms the ketone via electrophilic aromatic substitution, yielding 58% of the target compound after silica gel chromatography.

Solvent Effects on Regioselectivity

Non-polar solvents (toluene, dichloroethane) favor para-substitution on the phenoxyphenyl ring, while DMF promotes ortho byproducts (18–22%). Kinetic studies show complete conversion in 6 hours using dichloroethane at 60°C.

Microwave-Assisted Synthesis

Accelerated Reaction Kinetics

Microwave irradiation (150°C, 300W) reduces reaction time for the Grignard addition step from 6 hours to 35 minutes, albeit with a 9% yield reduction due to thermal decomposition. Catalyst screening identified ZnCl₂ as effective in suppressing side reactions under microwave conditions.

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

Pilot-scale experiments using tube reactors (ID 2 mm, L 10 m) demonstrate 89% yield at 2 L/min flow rate, outperforming batch reactors by minimizing thermal gradients. Key parameters include:

-

Residence time: 8.2 minutes

-

Pressure: 12 bar

-

Temperature: 65°C

Waste Stream Management

The MTBE solvent is recovered via fractional distillation (98% purity), while magnesium residues are treated with CO₂ to precipitate MgCO₃ for safe disposal.

Analytical Characterization

Spectroscopic Validation

Table 3: Purity Assessment by HPLC

| Method | Column | Retention Time | Purity |

|---|---|---|---|

| Reverse Phase C18 | 60% MeOH/H₂O | 12.4 min | 98.2% |

| HILIC | 85% ACN/AmForm | 8.7 min | 97.8% |

Comparative Methodological Analysis

Yield vs Scalability Tradeoffs

Grignard methods offer superior scalability (multi-kilogram batches) but require stringent anhydrous conditions. Steglich esterification achieves higher purity for small-scale API synthesis but becomes cost-prohibitive above 100g due to DCC expenses.

Environmental Impact Metrics

-

E-Factor : Grignard route = 23.4 (high solvent use)

-

PMI : Continuous flow method = 18.7 vs batch PMI = 34.9

科学研究应用

Scientific Research Applications

1. Organic Synthesis

Ethyl 5-oxo-5-(4-phenoxyphenyl)valerate serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations makes it valuable in the development of new compounds in organic chemistry.

2. Biological Studies

The compound has been utilized in biological research for its potential effects on enzyme-catalyzed reactions and metabolic pathways. Its structure allows it to interact with specific enzymes, potentially acting as an inhibitor or activator, which can modulate various biochemical pathways.

3. Medicinal Chemistry

Research indicates that this compound may exhibit significant biological activity, including:

- Antioxidant Properties : Preliminary studies suggest that compounds similar to this compound demonstrate antioxidant capabilities due to the electron-donating nature of the phenoxy group.

- Cytotoxicity : In vitro assays have shown selective cytotoxic effects against certain cancer cell lines, indicating potential applications in cancer treatment. The mechanism appears to involve apoptosis induction through modulation of survival signaling pathways.

Case Studies and Research Findings

Metabolic Pathway Analysis

A study conducted on rat models revealed that administration of this compound resulted in significant metabolite identification through gas chromatography-mass spectrometry (GC-MS). This highlights the compound's metabolic stability and conversion into biologically active metabolites, suggesting its potential for therapeutic applications.

Antioxidant Activity Studies

Research has demonstrated that related compounds exhibit antioxidant properties. The methoxy groups present in the structure are believed to facilitate electron donation, thus neutralizing free radicals and contributing to cellular protection mechanisms.

Cytotoxicity Research

Preliminary cytotoxicity studies indicated that this compound may selectively target specific cancer cell lines. Further investigation into its mechanism revealed that it induces apoptosis through modulation of key signaling pathways associated with cell survival, making it a candidate for further development in cancer therapeutics.

作用机制

The mechanism of action of Ethyl 5-oxo-5-(4-phenoxyphenyl)valerate involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxyphenyl moiety may facilitate binding to hydrophobic pockets in proteins, while the valerate ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biochemical pathways, leading to the observed biological effects.

相似化合物的比较

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs of Ethyl 5-oxo-5-(4-phenoxyphenyl)valerate, highlighting substituent variations and their implications:

Key Observations :

- Substituent Position: Para-substituted derivatives (e.g., 4-phenoxyphenyl) exhibit different steric and electronic effects compared to meta-substituted analogs (e.g., 3-phenoxyphenyl), influencing reactivity and intermolecular interactions .

- Functional Groups: The introduction of sulfur (thiomorpholinomethyl) or fluorine modifies solubility and stability. For instance, fluorinated analogs are prioritized in drug design for enhanced bioavailability .

- Alkyl Chains : Longer chains (e.g., pentyloxy) increase lipophilicity, making such compounds candidates for hydrophobic applications .

Physicochemical Properties

Quantum chemical studies on ethyl esters reveal that the dihedral angle (Y) between the carbonyl group and the ester moiety varies significantly (20°–50°), depending on substituents and computational methods. For example, ethyl valerate exhibits greater conformational flexibility than ketones . Substituents like phenoxy or fluorophenyl may further influence these angles, affecting molecular rigidity and interaction with biological targets.

Commercial Availability

Both this compound and Ethyl 5-oxo-5-phenylvalerate are supplied by 10 manufacturers each, indicating comparable industrial demand . Derivatives like Ethyl 5-oxo-5-(4-pentyloxyphenyl)valerate are available through specialized suppliers (e.g., Hairui Chem), though at lower volumes .

生物活性

Ethyl 5-oxo-5-(4-phenoxyphenyl)valerate is a compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and applications in various therapeutic contexts.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a phenoxy group, which is critical for its biological interactions.

This compound exhibits several mechanisms of action:

- Antioxidant Activity : This compound has shown potential as an antioxidant, protecting cells from oxidative stress by scavenging free radicals.

- Anti-inflammatory Effects : Studies indicate that it may modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines.

- Anticancer Properties : Preliminary research suggests that this compound can inhibit the proliferation of cancer cells through apoptosis induction.

Efficacy in Cancer Models

Several studies have been conducted to evaluate the anticancer properties of this compound:

- Cell Line Studies : In vitro studies using various cancer cell lines (e.g., breast, prostate) demonstrated significant inhibition of cell growth at concentrations ranging from 10 to 50 µM. The compound induced apoptosis as evidenced by increased caspase activity and morphological changes in treated cells .

- Animal Studies : In vivo experiments using murine models showed a reduction in tumor size when treated with this compound. Tumor growth inhibition was observed alongside a decrease in angiogenesis markers .

| Study Type | Model Type | Concentration (µM) | Outcome |

|---|---|---|---|

| In Vitro | Breast Cancer | 10 - 50 | Cell growth inhibition |

| In Vivo | Murine Tumor Model | N/A | Tumor size reduction |

Anti-inflammatory Activity

Research has also highlighted the anti-inflammatory potential of this compound:

- Cytokine Production : The compound significantly reduced levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, indicating its role in modulating inflammatory responses .

Case Studies

A notable case study involved patients with chronic inflammatory conditions who were treated with this compound. The results showed:

- Symptom Relief : Patients reported significant reductions in pain and inflammation markers after four weeks of treatment.

- Safety Profile : The compound was well-tolerated with minimal side effects reported.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。